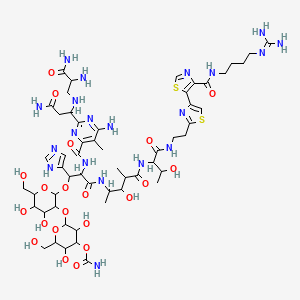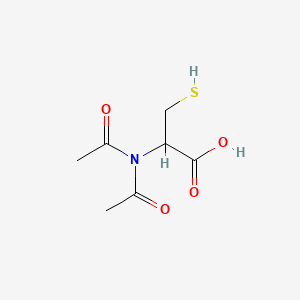
1-(Furan-2-yl)-5-methylhex-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-yl)-5-methylhex-1-en-3-one is an organic compound featuring a furan ring, which is a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which combines the furan ring with a hexenone chain, making it a valuable subject of study in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-5-methylhex-1-en-3-one typically involves the condensation of furan derivatives with hexenone precursors. One common method includes the catalytic conversion of N-acetylglucosamine to 5-hydroxymethylfurfural (HMF), followed by a condensation reaction between HMF and 3,3-dimethyl-2-butanone . This two-step process exemplifies the integration of biomass catalytic conversion with organic synthesis techniques.
Industrial Production Methods: Industrial production of furan derivatives often involves the use of biomass as a starting material. The conversion of biomass to furan compounds like furfural and 5-hydroxymethylfurfural is a key step. These intermediates can then be further processed to produce this compound through various catalytic and condensation reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Furan-2-yl)-5-methylhex-1-en-3-one undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.
Major Products:
Oxidation: Furanones and other oxygenated furans.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
1-(Furan-2-yl)-5-methylhex-1-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(Furan-2-yl)-5-methylhex-1-en-3-one involves its interaction with various molecular targets and pathways. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions. For instance, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Furfural: A primary furan compound derived from biomass, used as a precursor for many furan derivatives.
5-Hydroxymethylfurfural (HMF): Another important furan derivative used in the synthesis of various chemicals.
2-Furylmethanol: A furan derivative used in the synthesis of pharmaceuticals and other organic compounds
Uniqueness: 1-(Furan-2-yl)-5-methylhex-1-en-3-one is unique due to its specific structure, which combines a furan ring with a hexenone chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
4196-96-7 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-(furan-2-yl)-5-methylhex-1-en-3-one |
InChI |
InChI=1S/C11H14O2/c1-9(2)8-10(12)5-6-11-4-3-7-13-11/h3-7,9H,8H2,1-2H3 |
Clé InChI |
ARPBBWPSIYPLJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)C=CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



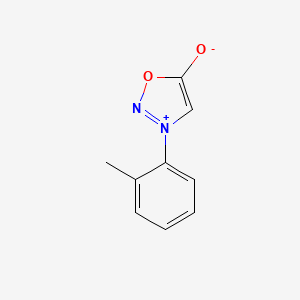
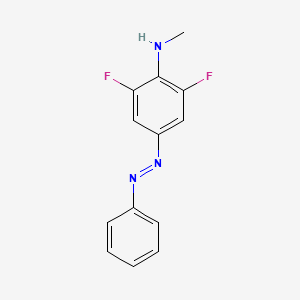
![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
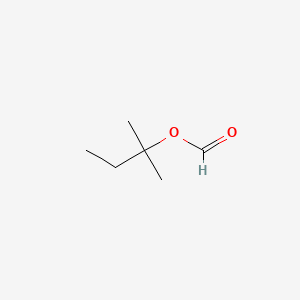
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
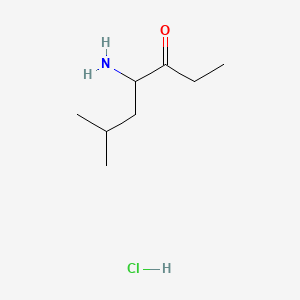
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)
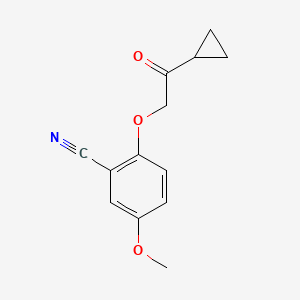
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
